

Comparative Kinetic Analysis of Hypothetase and its L-Homotyrosine Substituted Variant

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Compound of Interest

Compound Name: L-Homotyrosine

Cat. No.: B1598195

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A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic impact of **L-Homotyrosine** substitution in a model enzyme, Hypothetase.

This guide provides a detailed comparative analysis of the kinetic parameters of the wild-type enzyme "Hypothetase" and its variant containing a site-specific **L-Homotyrosine** substitution, referred to as "Hypothetase (L-hTyr)." The substitution of a canonical amino acid with **L-Homotyrosine**, a non-canonical amino acid, can significantly alter the enzyme's catalytic efficiency and substrate binding affinity. This guide presents hypothetical, yet plausible, experimental data to illustrate these effects and provides detailed protocols for researchers looking to perform similar analyses.

Data Presentation: Comparative Kinetic Parameters

The introduction of **L-Homotyrosine** into the active site of Hypothetase resulted in a discernible shift in its kinetic profile. The following table summarizes the key kinetic parameters for both the wild-type and the **L-Homotyrosine** substituted enzyme.

Enzyme	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Hypothetase (Wild-Type)	50	10	2.0 x 10 ⁵
Hypothetase (L-hTyr)	75	5	6.7 x 10 ⁴

The data indicates that the **L-Homotyrosine** substitution led to a 1.5-fold increase in the Michaelis constant (K_m), suggesting a decrease in the enzyme's affinity for its substrate. Furthermore, the catalytic turnover rate (k_{cat}) was halved in the mutant enzyme. Consequently, the overall catalytic efficiency (k_{cat}/K_m) of Hypothetase (L-hTyr) is approximately three times lower than that of the wild-type enzyme.

Experimental Protocols

The following protocols outline the methodology for the expression, purification, and kinetic analysis of Hypothetase and its **L-Homotyrosine** variant.

Protein Expression and Purification

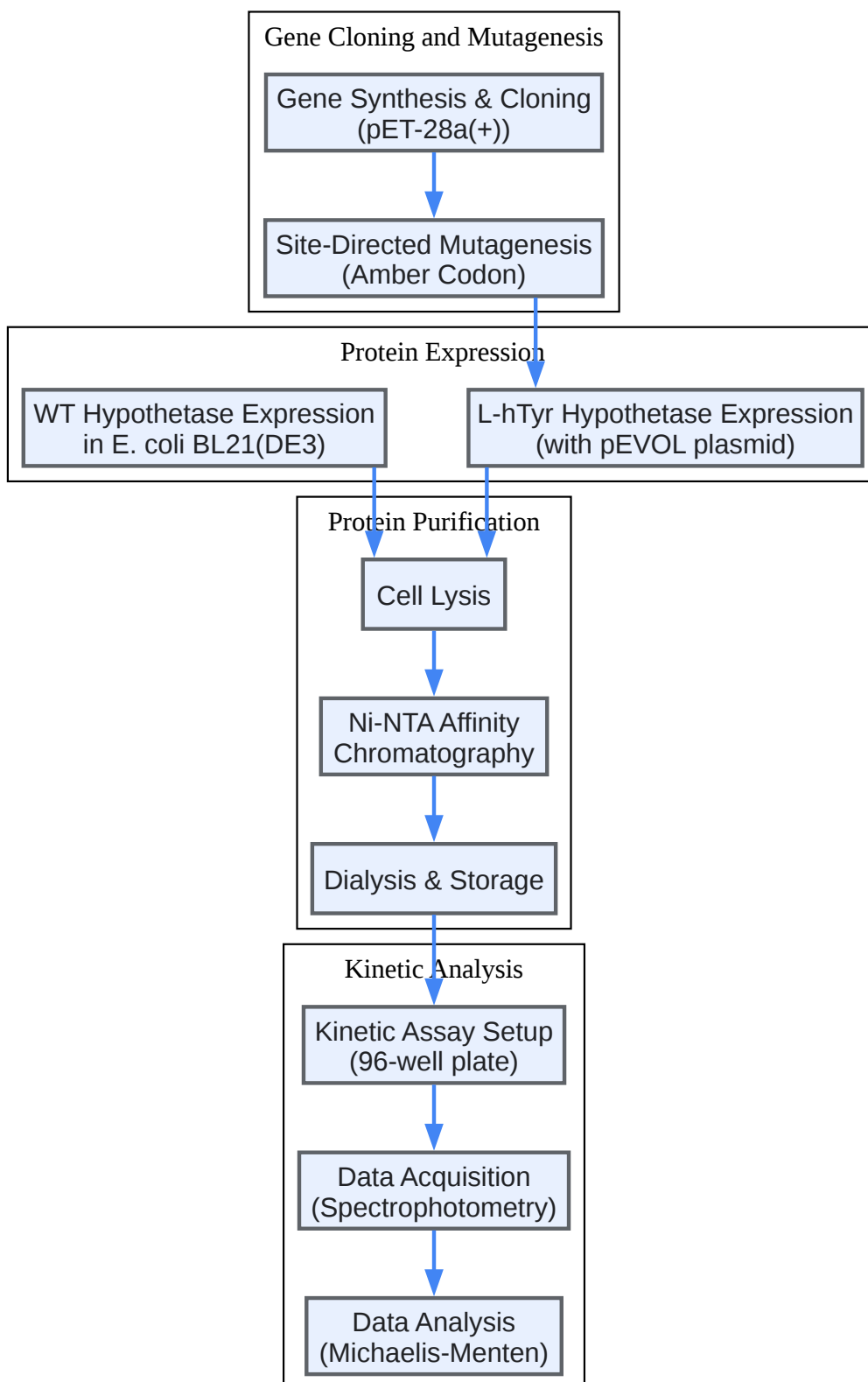
- a. **Gene Synthesis and Mutagenesis:** The gene encoding Hypothetase was synthesized and cloned into a pET-28a(+) expression vector. Site-directed mutagenesis was performed using the QuikChange Lightning Site-Directed Mutagenesis Kit (Agilent Technologies) to introduce an amber stop codon (TAG) at the desired tyrosine position for **L-Homotyrosine** incorporation.
- b. **Expression in E. coli:** The expression plasmids for the wild-type and mutant Hypothetase were transformed into E. coli BL21(DE3) cells. For the expression of Hypothetase (L-hTyr), the cells were co-transformed with a pEVOL plasmid encoding an engineered tyrosyl-tRNA synthetase/tRNA pair for the site-specific incorporation of **L-Homotyrosine**.
- c. **Cell Culture and Induction:** Cells were grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. For the mutant, **L-Homotyrosine** was added to the medium to a final concentration of 1 mM. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the cultures were incubated at 18°C for 16-18 hours.
- d. **Purification:** The cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication. The lysate was clarified by centrifugation, and the supernatant containing the His-tagged protein was loaded onto a Ni-NTA affinity column (Qiagen). The column was washed with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the protein was eluted with an elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). The purified protein was dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.

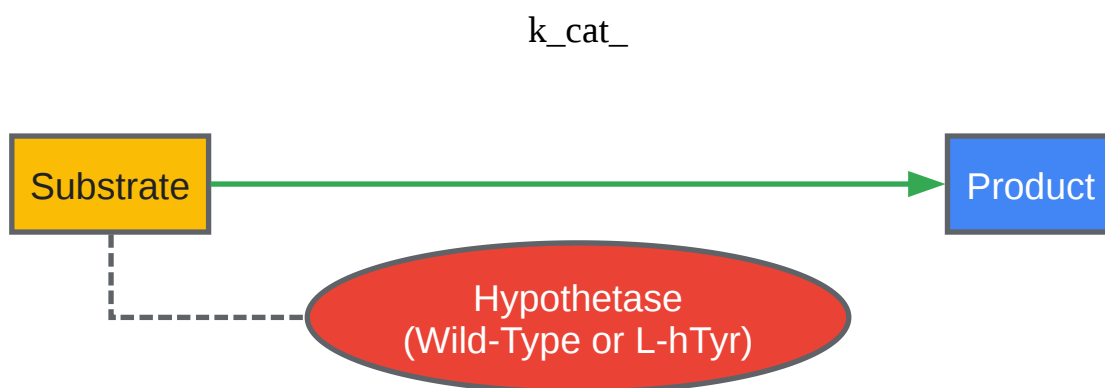
Enzyme Kinetic Assays

- a. Assay Conditions: Kinetic assays were performed in a 96-well plate format at 25°C in an assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
- b. Substrate Preparation: A stock solution of the substrate was prepared in the assay buffer. A series of substrate dilutions were prepared to cover a concentration range from 0.1 to 10 times the expected K_m value.
- c. Kinetic Measurements: The reaction was initiated by adding the enzyme (final concentration of 10 nM) to the wells containing the substrate dilutions. The rate of product formation was monitored continuously by measuring the absorbance at a specific wavelength using a microplate reader.
- d. Data Analysis: The initial reaction velocities (v₀) were determined from the linear portion of the progress curves. The kinetic parameters (K_m and V_{max}) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis in GraphPad Prism. The k_{cat} value was calculated using the equation $k_{cat} = V_{max} / [E]$, where [E] is the total enzyme concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative kinetic analysis of Hypothetase and its **L-Homotyrosine** substituted variant.





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